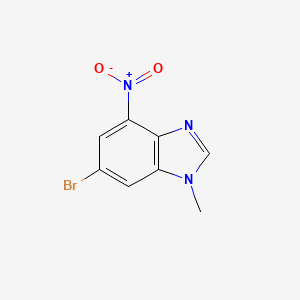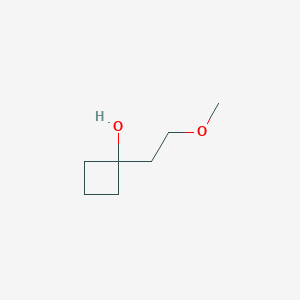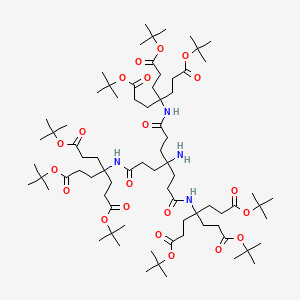![molecular formula C6H9F2N B15123255 1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B15123255.png)
1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-2-azabicyclo[211]hexane is a bicyclic compound characterized by the presence of a difluoromethyl group and an azabicyclo structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane typically involves the use of photochemical reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction is technically challenging and requires special equipment and glassware. The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Industrial Production Methods: Industrial production of this compound is still under exploration due to the technical challenges associated with its synthesis. The use of photochemistry and the need for specialized equipment make large-scale production difficult. advancements in difluoromethylation processes and the development of new reagents may streamline industrial production in the future .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the difluoromethyl group.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Wirkmechanismus
The mechanism of action of 1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane involves its interaction with specific molecular targets and pathways. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The azabicyclo structure provides rigidity and conformational stability, which can affect the compound’s binding to targets and its overall pharmacokinetic properties .
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid: This compound shares a similar bicyclic structure but contains an oxabicyclo moiety instead of an azabicyclo moiety.
1,2-Disubstituted bicyclo[2.1.1]hexanes: These compounds are saturated bioisosteres of ortho-substituted benzene and have been synthesized and characterized for their biological activities.
Uniqueness: 1-(Difluoromethyl)-2-azabicyclo[211]hexane is unique due to the presence of both a difluoromethyl group and an azabicyclo structure
Eigenschaften
Molekularformel |
C6H9F2N |
|---|---|
Molekulargewicht |
133.14 g/mol |
IUPAC-Name |
1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C6H9F2N/c7-5(8)6-1-4(2-6)3-9-6/h4-5,9H,1-3H2 |
InChI-Schlüssel |
LYEBDOQCTRDNIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1(NC2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propenoic acid, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-, (E)-](/img/structure/B15123185.png)
![7-(diethylamino)-3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one](/img/structure/B15123188.png)
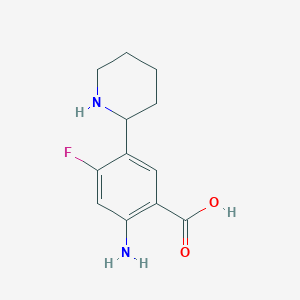
![tert-Butyl 6-amino-6-cyano-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15123196.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B15123198.png)
![[8-(furan-3-yl)-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate](/img/structure/B15123205.png)
![N-(2,4-dichlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B15123206.png)
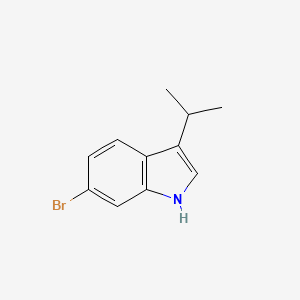
![N-methyl-N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B15123217.png)
